7-Fluoroimidazo[1,2-A]pyridin-2-amine
Description
General Synthetic Strategies for Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) system is a well-explored area of synthetic organic chemistry, with numerous methods developed to access this privileged scaffold. rsc.org These strategies often involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.
A foundational and widely utilized method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.org This classical approach, known as the Tschitschibabin reaction, typically proceeds by initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine (B139424) by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the final product.
Variations of this method include the use of other carbonyl compounds. For instance, the condensation of 2-aminopyridine with halogenoesters can yield 2-substituted imidazo[1,2-a]pyridines under catalyst-free conditions. acs.org Additionally, the reaction of 2-aminopyridines with 1,3-dichloroacetone (B141476) or 1,1,3-trichloroacetone (B106291) provides key intermediates like 2-chloromethyl and 2-carbaldehyde substituted imidazo[1,2-a]pyridines, respectively. acs.org
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]heterocycles. nih.gov This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comnih.gov
The GBB reaction is highly versatile and can be performed under various conditions, including metal-free catalysis using acids like perchloric acid or with the assistance of microwave irradiation to accelerate the reaction. acs.orgmdpi.com This methodology has been extensively used to create large libraries of imidazo[1,2-a]pyridine derivatives for drug discovery. nih.govbeilstein-journals.org
Oxidative cyclization represents another important strategy for the synthesis of imidazo[1,2-a]pyridines. These reactions often involve the formation of C–N bonds under oxidative conditions. For example, an iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines and nitroalkenes using aqueous hydrogen peroxide as the terminal oxidant has been developed. acs.org
Visible light-catalyzed aerobic oxidative cyclization, employing an organic dye like Eosin Y as a photoredox catalyst and atmospheric oxygen as the oxidant, also provides a green and efficient route to these heterocycles. acs.org Tandem reactions, which combine multiple bond-forming events in a single pot, have also been employed. These can include sequences like condensation followed by an oxidative coupling. rsc.org
Both transition metal-catalyzed and metal-free synthetic methods have been extensively developed for the synthesis of imidazo[1,2-a]pyridines. researchgate.netacs.org
Transition Metal-Catalyzed Syntheses:
Copper-catalyzed reactions are particularly prevalent. They have been used in aerobic oxidative dehydrogenative cyclizations of pyridines with ketone oxime esters and in one-pot procedures involving aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.orgnih.gov Copper(I) iodide has been shown to catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org
Palladium-catalyzed cyclizations have also been utilized for the synthesis of functionalized imidazo[1,2-a]pyridines. organic-chemistry.org
Gold-catalyzed redox reactions between pyridine N-oxides and alkynes provide a mild and atom-economical route to imidazo[1,2-a]pyridines. nih.gov
Metal-Free Syntheses: Metal-free approaches are gaining traction due to their environmental benefits. acs.org These often involve:
Iodine-catalyzed reactions , which are cost-effective and utilize a benign catalyst for three-component condensations. nih.gov A dual catalytic system of flavin and iodine can be used for aerobic oxidative C-N bond formation. acs.org
Base-mediated annulation has been reported for the synthesis of ring-fluorinated imidazo[1,2-a]pyridines from 1C,3N-dinucleophiles and β-CF3-1,3-enynes, avoiding the need for transition metals. rsc.orgbohrium.com
Specific Synthetic Routes to 7-Fluoroimidazo[1,2-a]pyridine (B1446390)
The introduction of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring requires specific synthetic strategies.
A highly efficient, one-step method for the synthesis of 7-fluoro-imidazo[1,2-a]pyridine involves a copper complex-promoted [3+2] oxidative cyclization. chemicalbook.com This reaction utilizes 2-amino-4-fluoropyridine (B1287999) and acetylene (B1199291) as the starting materials. chemicalbook.com The process is catalyzed by a copper complex in the presence of a peroxide and achieves a high yield of 92%. chemicalbook.com This method is notable for its efficiency and use of inexpensive reagents. chemicalbook.com
Another described synthesis of 7-fluoro-imidazo[1,2-a]pyridine involves a multi-step process starting from 2-amino-4-chloropyridine (B16104). chemicalbook.com This route includes the initial formation of 7-chloroimidazo[1,2-a]pyridine (B1357548), followed by a quaternization step and subsequent nucleophilic substitution of the chloro group with fluoride (B91410) using cesium fluoride. chemicalbook.com The final step involves the removal of the protecting group to yield the desired product. chemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 |
InChI Key |
XONKHGXAATYNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)N |
Origin of Product |
United States |
Biological Target Identification and Molecular Mechanism Research of 7 Fluoroimidazo 1,2 a Pyridin 2 Amine
Investigation of Enzyme Inhibition Profiles
Derivatives of the imidazo[1,2-a]pyridine (B132010) core structure are being investigated for their potential to inhibit a range of enzymes, particularly kinases involved in cancer and inflammatory diseases. chemicalbook.comoncotarget.com
Inhibition of IRAK Enzymes
Interleukin-1 receptor-associated kinases (IRAKs) are serine-threonine kinases that play a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to innate immunity and inflammation. oncotarget.commdpi.com The IRAK family includes IRAK1, IRAK2, IRAK3 (or IRAK-M), and IRAK4, with IRAK1 and IRAK4 being the only members with demonstrated kinase activity. mdpi.com Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory conditions. oncotarget.com
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of IRAK4. nih.gov These compounds are being explored for their therapeutic potential in treating autoimmune and inflammatory diseases. nih.govgoogle.com The development of these inhibitors aims to achieve high potency and selectivity, with some compounds showing promising activity in cellular assays that measure the inhibition of inflammatory cytokine production, such as TNF-α. nih.gov
Inhibition of FLT3 Enzymes
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a key driver in the development of acute myeloid leukemia (AML). nih.govresearchgate.net Activating mutations, most commonly internal tandem duplications (ITD), are found in about 30% of newly diagnosed AML cases and are associated with a poor prognosis. nih.govresearchgate.net
Derivatives of imidazo[1,2-a]pyridine have been developed as inhibitors of FLT3, including its mutated forms. chemicalbook.comnih.gov Research has focused on creating compounds that can potently and selectively inhibit both wild-type and mutated FLT3, such as the ITD and D835Y mutations, which can confer resistance to some inhibitors. researchgate.netnih.gov The goal is to develop inhibitors with a balanced activity against various forms of the enzyme to overcome drug resistance. nih.gov
Antagonism of Hematopoietic Progenitor Cell Kinase 1 (HPK1/MAP4K1)
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling. nih.govchemrxiv.org By inhibiting HPK1, the immune response against tumors can be enhanced, making it an attractive target for cancer immunotherapy. nih.govresearchgate.net
The development of small-molecule inhibitors targeting HPK1 is an active area of research. nih.govpatsnap.com The aim is to create potent and selective inhibitors that can modulate the immune system. nih.gov Challenges in developing HPK1 inhibitors include achieving a balance between kinase selectivity, pharmacokinetic properties, and therapeutic efficacy. nih.gov
Evaluation of Other Potential Enzyme Targets
The imidazo[1,2-a]pyridine scaffold has been investigated for its activity against a variety of other enzyme targets. Some derivatives have shown inhibitory activity against the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. nih.gov Additionally, some imidazo[1,2-a]pyridine compounds have been evaluated for their effects on cyclin-dependent kinases (CDKs) and insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. nih.gov The versatility of this chemical structure allows for the exploration of its potential to interact with and inhibit a wide range of enzymes.
Elucidation of Molecular Mechanisms of Action (MOA)
The molecular mechanism of action for imidazo[1,2-a]pyridine-based inhibitors often involves competitive binding to the ATP-binding site of the target kinase. nih.gov For instance, in the case of FLT3, these inhibitors are designed to interact with the hinge region of the kinase domain. nih.gov The imidazo[1,2-a]pyridine core can act as a bioisostere for adenine, the purine (B94841) base in ATP, allowing it to form key hydrogen bonds with the kinase's hinge backbone. nih.govresearchgate.net
For HPK1 inhibitors, molecular modeling has been instrumental in understanding the structure-activity relationship (SAR). nih.gov These studies have revealed that specific interactions with residues within the kinase domain, such as Asp-101 in HPK1, can lead to improved potency and selectivity. nih.gov The inhibition of HPK1 leads to the reduced phosphorylation of its downstream target, SLP76, which in turn enhances T-cell activation and IL-2 secretion. chemrxiv.orgpatsnap.com
Research into Receptor Ligand Interactions
The interaction between imidazo[1,2-a]pyridine derivatives and their target receptors is a key area of study. For kinase inhibitors, the binding mode within the ATP pocket is crucial for their activity. The imidazo[1,2-a]pyridine core often serves as the hinge-binding motif. nih.gov
In the case of FLT3 inhibitors, the structure of the compound is optimized to fit into the binding site and interact with key residues. nih.gov For HPK1 inhibitors, research has identified specific pockets within the active site that can be exploited to enhance selectivity. nih.gov
Beyond kinases, imidazo[1,2-a]pyridine derivatives have been investigated as ligands for other types of receptors. For example, certain derivatives have been studied as allosteric modulators of the GABA-A receptor. nih.govresearchgate.net In these cases, the imidazo[1,2-a]pyridine ring system can act as a bioisosteric replacement for other heterocyclic structures, demonstrating the versatility of this scaffold in interacting with different types of protein targets. nih.gov
Structure Activity Relationship Sar and Lead Optimization Studies for Fluorinated Imidazo 1,2 a Pyridin 2 Amine Derivatives
General SAR Principles of Imidazo[1,2-a]pyridine (B132010) Derivatives
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for numerous therapeutic agents. nih.govresearchgate.netresearchgate.net Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituents to interact with biological targets, while the bridgehead nitrogen atom adds a key chemical feature. nih.govacs.org This core structure is integral to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov
Impact of Substitution Patterns on Biological Activity
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of various substituents on the ring system. acs.org Research has demonstrated that modifications at positions C-2, C-3, C-6, and C-7 can dramatically influence potency and selectivity.
C-2 Position: The substituent at the C-2 position significantly influences biological activity. For instance, in the context of antiviral activity against human cytomegalovirus (HCMV), the nature of the C-2 substituent was found to be a strong determinant of potency. nih.gov Similarly, for antimicrobial agents, the group on the phenyl ring at the C-2 position plays a crucial role in modulating inhibitory activity. researchgate.net In the development of ligands for beta-amyloid plaques, a 2-(4'-dimethylaminophenyl) group was found to confer high binding affinity. nih.gov
C-3 Position: Functionalization at the C-3 position is also critical. The introduction of an amide linker at this position was found to be very important for activity against Mycobacterium tuberculosis. researchgate.net Direct arylation at C-3 is a common strategy to generate derivatives with diverse properties.
C-6 and C-7 Positions: Halogenation at the C-6 position, such as with iodine or bromine, has been shown to result in high binding affinities for beta-amyloid aggregates. researchgate.netnih.gov Substituents at the C-7 position are also known to influence the antimicrobial activity of this class of compounds. researchgate.net
The following table summarizes the observed impact of substitution patterns on the biological activity of imidazo[1,2-a]pyridine derivatives.
| Position | Substituent Type | Observed Biological Effect | Reference(s) |
| C-2 | Phenyl, Biphenyl | Influences antiviral (HCMV) and antimicrobial activity. | researchgate.netnih.gov |
| C-2 | 4'-dimethylaminophenyl | High binding affinity for beta-amyloid plaques. | nih.gov |
| C-3 | Amide linker | Crucial for anti-tuberculosis activity. | researchgate.net |
| C-6 | Iodine, Bromine | High binding affinity for beta-amyloid aggregates. | researchgate.netnih.gov |
| C-7 | Various | Modulates antimicrobial activity. | researchgate.net |
Role of the Imidazo[1,2-a]pyridine Ring System in Target Binding Affinity and Selectivity
The imidazo[1,2-a]pyridine ring system itself is a key pharmacophore that anchors the molecule to its biological target, contributing significantly to binding affinity and selectivity. researchgate.net Its planar structure allows it to fit into specific binding pockets of enzymes and receptors. For example, this scaffold has been successfully employed to design potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), where the core ring replaces a benzimidazole (B57391) group to occupy the affinity pocket. nih.gov
In the context of neurodegenerative diseases, the imidazo[1,2-a]pyridine core is instrumental in the design of ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. researchgate.net The scaffold's ability to cross the blood-brain barrier and selectively bind to these protein aggregates makes it a valuable diagnostic tool. nih.gov The inherent properties of the ring system, combined with strategically placed substituents, allow for fine-tuning of the molecule's interaction with its target, enhancing both affinity and selectivity. researchgate.net
Specific SAR of Fluorine Atom in 7-Fluoroimidazo[1,2-A]pyridin-2-amine and Related Fluorinated Analogs
The introduction of fluorine into the imidazo[1,2-a]pyridine scaffold has become a key strategy in drug design, imparting unique physicochemical properties. nih.govresearchgate.net Fluorination can enhance metabolic stability, improve binding affinity, and alter the electronic nature of the molecule without significantly increasing its size. nih.gov
Influence of Fluorine Position (e.g., at C-7) on Molecular Interactions
The position of the fluorine atom on the pyridine (B92270) ring is critical and can significantly modulate molecular interactions and biological outcomes. rsc.org While specific studies focusing solely on this compound are limited, research on related fluorinated analogs provides substantial insight. For example, in a series of fluorinated derivatives developed as potential antipsychotics, the placement of fluorine on a phenyl ring at the C-2 position was a key modification. nih.govresearchgate.net
The C-7 position is of particular interest. The fluorine atom at this position, as in 7-fluoroimidazo[1,2-a]pyridine (B1446390), can influence the molecule's interaction with target proteins through various non-covalent forces, including hydrogen bonding and dipole-dipole interactions. Its high electronegativity can create a localized region of negative electrostatic potential, which can interact favorably with electropositive sites in a receptor's binding pocket. Studies on antimicrobial imidazo[1,2-a]pyridines have noted that substituents at the C-7 position directly influence the inhibitory activity. researchgate.net The development of synthetic methods for ring-fluorinated imidazo[1,2-a]pyridines highlights the importance of accessing compounds with fluorine at various positions, including C-7, to explore their therapeutic potential. rsc.org
Effect of Fluorine on Electronic Distribution and Receptor Recognition
The strong electron-withdrawing nature of fluorine significantly alters the electronic distribution of the imidazo[1,2-a]pyridine ring system. nih.govrsc.org This electronic perturbation can have a profound effect on receptor recognition and binding affinity. By modifying the pKa of nearby functional groups, a fluorine atom can change the ionization state of the molecule at physiological pH, affecting its solubility and ability to interact with charged residues in a binding site.
In a study developing fluorinated imidazo[1,2-a]pyridine derivatives as potential antipsychotic agents, fluorination led to compounds with high affinity for the GABA-A receptor. nih.govresearchgate.net The electronic changes induced by fluorine were crucial for achieving positive allosteric modulator properties and enhanced metabolic stability. nih.gov The most promising compound from this series demonstrated that the presence and position of fluorine were key to its improved in vivo activity and duration compared to its non-fluorinated parent compound, zolpidem. nih.gov
The following table presents findings from a study on fluorinated imidazo[1,2-a]pyridine derivatives, illustrating the impact of fluorination on biological properties.
| Compound | Key Structural Feature | Biological Activity / Finding | Reference(s) |
| Zolpidem Analog (26) | 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine moiety | Showed antipsychotic-like activity (MED = 1 mg/kg) with longer duration of action. | nih.gov |
| Zolpidem Analog (7) | Fluorinated 3-aminomethyl derivative of 2-phenylimidazo[1,2-a]-pyridine | High affinity for GABA-A receptor (Ki = 27.2 nM) and good metabolic stability. | researchgate.net |
Strategies for Lead Optimization based on SAR Data
Lead optimization for imidazo[1,2-a]pyridine derivatives heavily relies on the wealth of available SAR data to systematically enhance desired properties while minimizing off-target effects. A primary strategy involves the iterative modification of substituents at key positions (C-2, C-3, C-7, etc.) on the heterocyclic core. researchgate.net
For instance, in the development of the anti-tuberculosis clinical candidate Q203, optimization of an imidazo[1,2-a]pyridine amide lead compound was critical. SAR studies revealed that the amide linker and the core were essential for activity. Further optimization focused on the amine portion of the molecule, where adjusting linearity and lipophilicity was crucial for improving both in vitro and in vivo efficacy and enhancing the pharmacokinetic profile. researchgate.net
Another key strategy is scaffold hopping, where the core ring system is replaced with a structurally related one to improve properties. nih.gov However, for the imidazo[1,2-a]pyridine class, optimization often focuses on exploring various substituents around the established, potent core. This can involve introducing water-solubilizing groups to enhance properties like in vivo absorption and oral bioavailability without compromising the compound's inhibitory activity. google.com By systematically applying these SAR-driven strategies, medicinal chemists can rationally design next-generation derivatives with improved therapeutic potential. depositolegale.it
Rational Design of Derivatives for Enhanced Potency and Selectivity
The rational design of this compound derivatives often focuses on modifying specific positions of the scaffold to enhance interactions with the target protein, thereby increasing potency and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.
For instance, in the development of inhibitors for kinases like c-Met and Nek2, the imidazo[1,2-a]pyridine core serves as a foundational scaffold. nih.govnih.govdocumentsdelivered.com The design strategy may involve introducing various substituents at different positions of the ring system to probe the binding pocket of the target enzyme. The fluorine atom at the 7-position can be a key modification, potentially improving metabolic stability or binding affinity through favorable interactions.
Optimization of substituents on the imidazo[1,2-a]pyridine core has been shown to significantly impact inhibitory activity. For example, in the pursuit of PI3Kα inhibitors, modifications around the imidazo[1,2-a]pyridine scaffold led to a more than 300-fold increase in potency from the initial lead compound. researchgate.net The introduction of a thiazole (B1198619) derivative resulted in a compound with potent and highly selective inhibitory activity for p110α over other PI3K isoforms. researchgate.net
A general approach to the rational design of these derivatives involves:
Identification of a lead compound: This could be a compound from a screening library or a known inhibitor with an imidazo[1,2-a]pyridine core.
SAR exploration: Systematic modification of the lead compound by introducing different functional groups at various positions of the imidazo[1,2-a]pyridine ring. The effect of these modifications on biological activity is then evaluated.
Structure-based design: Utilizing the three-dimensional structure of the target protein to design derivatives that can form optimal interactions with the binding site.
The following table provides examples of how modifications to the imidazo[1,2-a]pyridine scaffold can influence inhibitory activity against specific kinases.
| Scaffold | Target Kinase | Key Substitutions | Observed Effect on Potency |
| Imidazo[1,2-a]pyridine | c-Met | Introduction of a 1-methylpyrazole (B151067) group at the C-6 position. | Identification of potent and selective c-Met inhibitors. nih.gov |
| Imidazo[1,2-a]pyridine | Nek2 | Exploration of various substituents leading to compounds with low nanomolar IC50 values. | Discovery of highly potent and selective Nek2 inhibitors. nih.gov |
| Imidazo[1,2-a]pyridine | PI3Kα | Optimization of substituents, including the addition of a thiazole derivative. | Significant increase in inhibitory activity and high selectivity for p110α. researchgate.net |
Application of Scaffold Hopping and Bioisosteric Replacement Techniques
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical series and optimize lead compounds. researchgate.netsemanticscholar.org These techniques are particularly relevant in the development of imidazo[1,2-a]pyridine derivatives.
Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold while maintaining similar biological activity. researchgate.net This can lead to the discovery of new intellectual property, improved physicochemical properties, or a different side effect profile. For example, the imidazo[1,2-a]pyridine framework has been identified through scaffold hopping as a promising scaffold for positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. nih.gov
Bioisosteric replacement is the substitution of a part of a molecule with another group that has similar physical or chemical properties, leading to a new compound that retains the desired biological activity. nih.govresearchgate.net This technique is widely used to improve potency, selectivity, and pharmacokinetic properties. In the context of imidazo[1,2-a]pyridine derivatives, bioisosteric replacement has been successfully employed to discover novel c-Met inhibitors. nih.gov For instance, the 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). nih.gov
The application of these techniques can be summarized as follows:
Scaffold Hopping:
Replacing the imidazo[1,2-a]pyridine core with other heterocyclic systems to explore new chemical space. rsc.org
Identifying novel scaffolds that mimic the shape and electrostatic properties of known active compounds. nih.gov
Bioisosteric Replacement:
Substituting specific atoms or functional groups on the imidazo[1,2-a]pyridine ring to enhance biological activity or metabolic stability. nih.gov
For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic profile of the molecule.
The following table illustrates the application of these techniques with imidazo[1,2-a]pyridine derivatives.
| Technique | Original Scaffold/Group | Replacement Scaffold/Group | Target/Application | Outcome |
| Scaffold Hopping | Pyridones | Imidazo[1,2-a]pyridines | Metabotropic glutamate 2 receptor | Identification of novel positive allosteric modulators. nih.gov |
| Bioisosteric Replacement | Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | c-Met Kinase | Physicochemical mimicry leading to the discovery of novel inhibitors. nih.gov |
Computational Chemistry and in Silico Approaches in 7 Fluoroimidazo 1,2 a Pyridin 2 Amine Research
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 7-Fluoroimidazo[1,2-a]pyridin-2-amine, within the active site of a target protein.
Research on various imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated their potential to bind to a range of important biological targets, particularly protein kinases. For instance, derivatives of this scaffold have been docked into the ATP-binding sites of kinases like microtubule affinity regulating kinase 4 (MARK4) and c-Met to rationalize their inhibitory activity. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the pyridine (B92270) nitrogen and π-π stacking interactions involving the fused ring system, which are critical for binding affinity. nih.gov
While docking studies specifically for this compound are not widely published, it is anticipated that the imidazo[1,2-a]pyridine core would serve as the primary anchor within a kinase hinge region. The 2-amino group would likely act as a key hydrogen bond donor, and the 7-fluoro substituent could modulate electronic properties and form specific interactions with the protein, potentially enhancing binding affinity or selectivity. Docking simulations would be essential to validate these hypotheses and to guide the selection of biological targets for which this compound might show high efficacy.
Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Protein Target | Key Findings |
|---|---|---|
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 Kinase | Binding affinities ranged from -8.1 to -10.4 kcal/mol, indicating strong potential interactions within the binding pocket. nih.gov |
| Imidazo[1,2-a]pyridine-based inhibitors | c-Met Kinase | The imidazo[1,2-a]pyridine core forms a crucial π–π interaction with Tyr-1230, which is vital for c-Met inhibition. nih.gov |
| Covalent Imidazo[1,2-a]pyridine Inhibitors | KRAS G12C | Molecular docking helped clarify the binding mode and supported the potent anticancer activity observed in cellular assays. rsc.org |
Quantum Chemical Calculations and Electronic Property Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods can determine molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. For this compound, such analyses are fundamental to understanding its intrinsic chemical behavior.
The fluorine atom at the 7-position is a strong electron-withdrawing group, which significantly influences the electron distribution across the entire heterocyclic system. chemicalbook.com This affects the molecule's dipole moment, polarizability, and the pKa of the 2-amino group. DFT calculations can precisely map the molecular electrostatic potential, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, with a biological target. nih.gov
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For related imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT has been used to calculate these properties to understand their stability and potential as inhibitors. nih.gov Similar calculations for this compound would elucidate how the fluoro and amino substituents tune its electronic profile for optimal target interaction.
Physicochemical Property Prediction and Bioisosteric Mimicry Evaluation
The physicochemical properties of a drug candidate, such as solubility, lipophilicity (logP), and polar surface area (PSA), are critical determinants of its pharmacokinetic profile (ADMET). In silico tools are routinely used to predict these properties early in the drug discovery process. For the parent scaffold, 7-Fluoroimidazo[1,2-a]pyridine (B1446390), several key properties have been computationally predicted.
Table 2: Predicted Physicochemical Properties for 7-Fluoroimidazo[1,2-a]pyridine
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 136.13 g/mol | PubChem nih.gov |
| XlogP | 1.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Polar Surface Area | 29.54 Ų | PubChem nih.gov |
| Monoisotopic Mass | 136.04367633 Da | PubChem nih.govuni.lu |
The introduction of a 2-amino group to this scaffold to form this compound would be expected to increase the hydrogen bond donor count, enhance polarity, and likely increase the polar surface area, which could in turn affect its solubility and permeability.
Furthermore, the concept of bioisosteric mimicry is a cornerstone of medicinal chemistry. It involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance desired biological activities or reduce toxicity. The replacement of a carbon-hydrogen group with a fluorine atom is a classic bioisosteric modification. estranky.sk In the context of the imidazo[1,2-a]pyridine scaffold, research has shown that an 8-fluoroimidazo[1,2-a]pyridine (B164112) core can serve as a successful physicochemical mimic of an imidazo[1,2-a]pyrimidine ring. nih.govnih.govresearchgate.net This substitution can alter the molecule's interaction with receptors and metabolic enzymes. The 7-fluoro substituent in this compound could similarly be evaluated for its ability to mimic other chemical groups or to fine-tune the electronic properties of the scaffold to improve its drug-like characteristics.
Advanced Computational Modeling Techniques for Drug Discovery and Development
Beyond initial docking and property prediction, a range of advanced computational techniques can be applied to a drug discovery program centered on the this compound scaffold.
Virtual Screening: Large chemical libraries can be computationally screened against a specific protein target to identify new compounds with the imidazo[1,2-a]pyridine core that are likely to be active. This approach was successfully used to explore hits for visceral leishmaniasis from this chemical class.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model could be built based on known active imidazo[1,2-a]pyridine derivatives and then used to search for novel compounds, including those based on the this compound structure, that fit the model.
ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For imidazo[1,2-a]pyrimidine derivatives, ADMET and drug-likeness predictions have shown promising pharmacokinetic safety profiles. nih.gov Applying these models to this compound would be critical for identifying potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, early in development.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By synthesizing and testing a small library of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the optimization of a lead candidate.
Together, these computational strategies provide a powerful, multi-faceted approach to fully characterize the therapeutic potential of this compound and to rationally design optimized derivatives for a variety of disease targets.
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Synthetic Routes for Fluorinated Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, with numerous methods developed over the years. chemrxiv.org Classic and recent strategies often involve the condensation of 2-aminopyridine (B139424) with various substrates like carbonyl compounds or alkenes. nih.gov Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have emerged as powerful tools for rapidly generating molecular diversity around this scaffold. rsc.orgbeilstein-journals.org However, the synthesis of specifically fluorinated analogues like 7-Fluoroimidazo[1,2-A]pyridin-2-amine presents unique challenges and opportunities for methodological advancement.
Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic protocols. Key areas of exploration include:
Catalyst-Free and Green Chemistry Approaches: Expanding on methods that utilize environmentally benign solvents like water and ethanol and avoid heavy metal catalysts can lead to cleaner and more sustainable production. rsc.orgresearchgate.net Microwave-assisted protocols also offer a path to faster and more efficient synthesis. nih.gov
Solid-Phase Synthesis: The use of solid-phase synthesis can facilitate the creation of large libraries of fluorinated imidazo[1,2-a]pyridine derivatives for high-throughput screening. nih.gov This approach simplifies purification and allows for systematic structural modifications to optimize biological activity.
Novel Cyclization Strategies: Research into new pathways for ring closure, such as the electrocyclization of imino pyridinium salts, could provide alternative routes to the core structure that may be more tolerant of fluorine substituents. researchgate.net
Late-Stage Fluorination: Developing methods for introducing the fluorine atom at a later stage in the synthetic sequence would provide rapid access to a variety of fluorinated analogues from common, non-fluorinated intermediates.
| Synthetic Strategy | Description | Potential Advantages for Fluorinated Derivatives |
| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a single step, such as the Groebke–Blackburn–Bienaymé reaction. nih.govrsc.org | High efficiency and rapid generation of structurally diverse libraries. |
| Cascade/Domino Reactions | A sequence of intramolecular reactions, often catalyzed, that occur without isolating intermediates. rsc.orgresearchgate.net | Operational simplicity, reduced waste, and high bond-forming efficiency. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates. nih.gov | Reduced reaction times and potential for improved yields. |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support, simplifying purification. nih.gov | Ideal for combinatorial chemistry and library generation for screening. |
Identification of New Biological Targets and Therapeutic Applications for this compound and its Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, with derivatives showing a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netnih.govchemrxiv.org The presence of the 7-fluoro substituent can enhance properties such as metabolic stability, membrane permeability, and binding affinity, making this compound and its derivatives attractive candidates for exploring new therapeutic applications.
Emerging research opportunities include:
Oncology: The parent scaffold has been investigated for its potential to inhibit various cancer-related targets. Derivatives have been developed as covalent inhibitors of KRAS G12C, inhibitors of insulin-like growth factor-1 receptor (IGF-1R) kinase, and modulators of the STAT3/NF-κB signaling pathway, which is implicated in inflammation and cancer. rsc.orgnih.govnih.gov Future work could focus on evaluating 7-fluoro derivatives against these and other oncology targets, such as microtubule polymerization and various protein kinases. semanticscholar.org
Infectious Diseases: Imidazo[1,2-a]pyridines have shown potent activity against Mycobacterium tuberculosis by inhibiting targets like glutamine synthetase, ATP synthase, and QcrB. nih.gov The unique properties of the 7-fluoro analogue could be leveraged to develop new agents against drug-resistant strains of tuberculosis and other bacterial or viral pathogens.
Neuroscience: Certain imidazo[1,2-a]pyridine derivatives act as allosteric modulators of the GABA A receptor, with applications as anxiolytics and hypnotics. dergipark.org.tr The bioisosteric replacement of other groups with fluorine has been shown to be a viable strategy in this area, suggesting that 7-fluoro derivatives could be explored for novel central nervous system applications. nih.gov
Neglected Tropical Diseases: The scaffold has been optimized for activity against visceral leishmaniasis, a neglected tropical disease. nih.gov Further modification of the 7-fluoro series could lead to new, more effective treatments.
| Potential Therapeutic Area | Known Biological Targets for the Scaffold |
| Oncology | KRAS G12C, IGF-1R, NF-κB, STAT3, COX-2 rsc.orgnih.govnih.gov |
| Anti-inflammatory | NF-κB, iNOS, COX-2 nih.govdergipark.org.tr |
| Antituberculosis | Mtb glutamine synthetase, Mtb pantothenate synthetase, ATP synthase, QcrB nih.gov |
| Central Nervous System | GABA A Receptor dergipark.org.trnih.gov |
| Antiparasitic | Leishmania species nih.gov |
Integration of Multi-Omics Data in Understanding Compound Activity
A significant future direction in pharmacology is the move beyond single-target identification towards a holistic understanding of a compound's biological effects. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.gov For a compound like this compound, this strategy can provide unprecedented insight into its mechanism of action, identify biomarkers for its efficacy, and predict potential off-target effects.
Applying a multi-omics approach would involve treating relevant biological systems (e.g., cancer cell lines) with the compound and then performing a systems-level analysis:
Transcriptomics (RNA-Seq): Would reveal the full spectrum of gene expression changes induced by the compound, highlighting entire pathways that are up- or down-regulated. This can help in forming hypotheses about the compound's primary mechanism of action.
Proteomics: Would identify changes in protein expression and post-translational modifications, confirming that the effects observed at the transcript level translate to the functional protein level.
Metabolomics: Would analyze changes in cellular metabolites, providing a direct readout of the compound's impact on metabolic pathways.
Integrated Analysis: The true power lies in integrating these datasets. nih.gov For example, observing the downregulation of a specific gene (transcriptomics), a corresponding decrease in its protein product (proteomics), and an accumulation of the substrate for that enzyme (metabolomics) would provide strong, multi-layered evidence for the compound's effect on a particular biological pathway. nih.gov
This integrated approach can help to detect disease-associated molecular patterns, predict drug response, and understand complex regulatory processes, ultimately accelerating the journey of promising compounds like this compound from the laboratory to the clinic. nih.gov
Q & A
Q. What synthetic methodologies are established for 7-Fluoroimidazo[1,2-a]pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via:
- Sequential addition-oxidative cyclization : Arylamines react with nitriles under I₂/KI-mediated conditions, avoiding intermediate purification .
- Nucleophilic substitution : Fluorinated pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) undergo substitution, achieving 87.12% yield for intermediates .
- Solvent-free approaches : TsOH-catalyzed three-component reactions (pyridin-2-amine, aldehydes, alcohols) yield derivatives efficiently under green conditions .
Key Factors : Temperature control (<5°C for diazotization), solvent polarity, and catalyst loading significantly impact purity and scalability.
Q. What analytical techniques are critical for characterizing structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identifies fluorine coupling constants and substitution patterns (e.g., 7-fluoro vs. 6-fluoro isomers) .
- X-ray crystallography : SHELXL refinement (post-2015 versions) enables precise electron density mapping for fluorinated derivatives .
- HRMS : Essential for confirming molecular formulae in novel derivatives (e.g., [M+H]+ peaks for antikinetoplastid agents) .
Advanced Research Questions
Q. How can fluorination strategies optimize pharmacokinetic properties while maintaining synthetic feasibility?
- Methodological Answer :
- Late-stage fluorination : Balz-Schiemann reactions on diazonium intermediates require strict temperature control (<5°C) to avoid decomposition .
- Electrophilic fluorination : Selectfluor® in aprotic solvents (e.g., DMF) introduces fluorine at electron-rich positions, enhancing metabolic stability .
- Computational guidance : DFT studies (B3LYP/6-31G* basis set) predict optimal fluorination sites by analyzing frontier molecular orbitals and lipophilicity (logP changes: +0.3 to +1.2) .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 8.5 μM vs. 1.35 μM for Trypanosoma species ) require:
Assay standardization : Adhere to OECD guidelines for cell viability and enzyme inhibition protocols.
SAR profiling : Compare fluorination positions (e.g., 7-fluoro vs. 8-fluoro) to isolate electronic effects .
Target validation : Molecular docking against crystal structures (PDB: 0TZ) identifies false positives from off-target binding .
Q. What experimental designs address instability in aqueous media?
- Methodological Answer : Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
